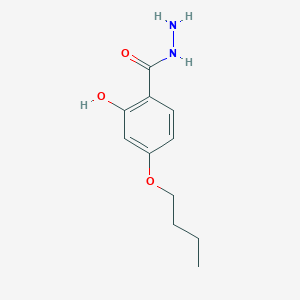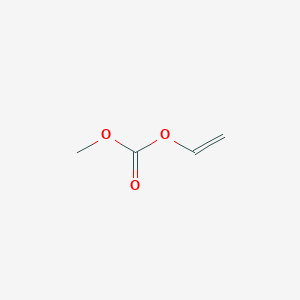
Ethenyl methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenyl methyl carbonate is an organic compound with the molecular formula C4H6O3 It is an ester derived from the reaction between ethenyl alcohol (vinyl alcohol) and methyl carbonate
准备方法
Synthetic Routes and Reaction Conditions
Ethenyl methyl carbonate can be synthesized through the transesterification of dimethyl carbonate with ethenyl alcohol. The reaction typically requires a catalyst, such as a base or an acid, to proceed efficiently. The reaction conditions often involve moderate temperatures and the removal of by-products to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts, such as magnesium oxide, can enhance the reaction efficiency and facilitate the separation of the product from the catalyst.
化学反应分析
Types of Reactions
Ethenyl methyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce ethenyl alcohol and methyl carbonate.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: this compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as titanium butoxide or dibutyltin oxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Major Products
Hydrolysis: Ethenyl alcohol and methyl carbonate.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
科学研究应用
Ethenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other esters and compounds.
Materials Science: Employed in the development of new materials with specific properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized as a solvent and in the formulation of coatings and adhesives.
作用机制
The mechanism of action of ethenyl methyl carbonate involves its ability to undergo nucleophilic acyl substitution reactions. The carbonyl carbon in the ester group is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of tetrahedral intermediates, which can then collapse to release the leaving group and form the final product.
相似化合物的比较
Similar Compounds
Ethyl methyl carbonate: Similar in structure but with an ethyl group instead of an ethenyl group.
Dimethyl carbonate: Contains two methyl groups instead of one ethenyl and one methyl group.
Vinyl acetate: Similar in having a vinyl group but with an acetate ester instead of a carbonate ester.
Uniqueness
Ethenyl methyl carbonate is unique due to the presence of the ethenyl group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the vinyl functionality is desired.
属性
CAS 编号 |
32893-16-6 |
|---|---|
分子式 |
C4H6O3 |
分子量 |
102.09 g/mol |
IUPAC 名称 |
ethenyl methyl carbonate |
InChI |
InChI=1S/C4H6O3/c1-3-7-4(5)6-2/h3H,1H2,2H3 |
InChI 键 |
NCHRDVARPJUMRC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)OC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


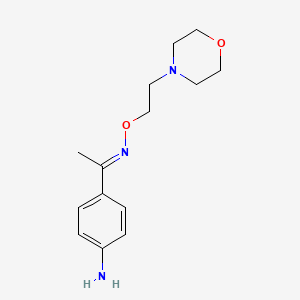
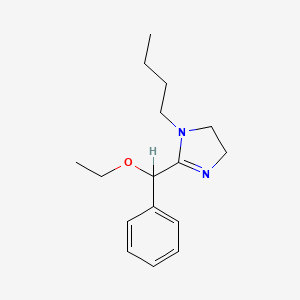
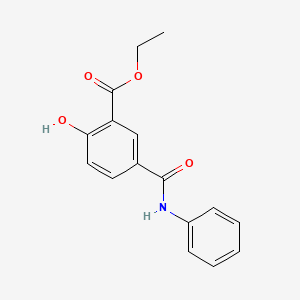
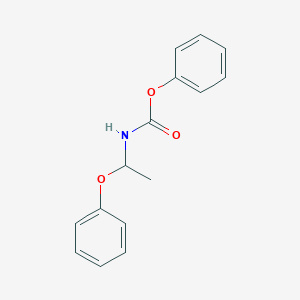
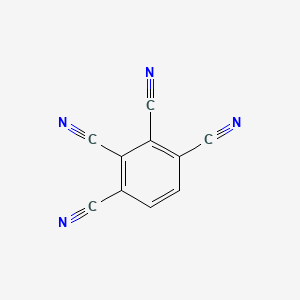
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
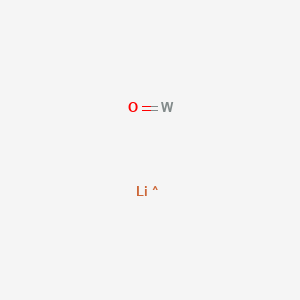
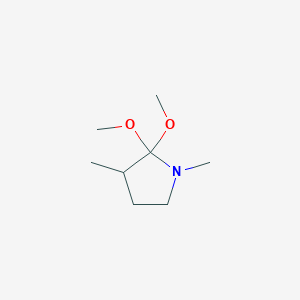
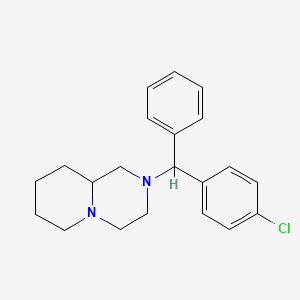
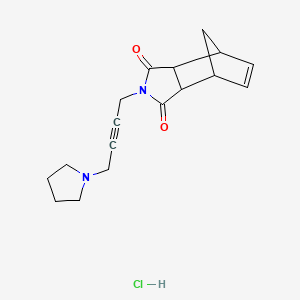
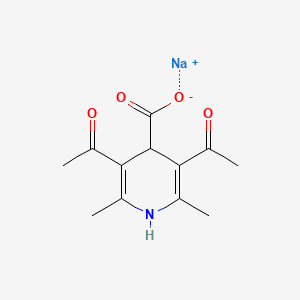
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
